molecular formula C10H11BrOS B14525842 2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one CAS No. 62466-29-9

2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one

Cat. No.: B14525842
CAS No.: 62466-29-9
M. Wt: 259.16 g/mol
InChI Key: IYHHLIFCCVWOJG-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H11BrOS. This compound is characterized by the presence of a bromine atom, an ethanone group, and an ethylsulfanyl-substituted phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one typically involves the bromination of 1-[4-(ethylsulfanyl)phenyl]ethan-1-one. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or water.

Major Products Formed

    Nucleophilic Substitution: Products include 1-[4-(ethylsulfanyl)phenyl]ethan-1-amine or 1-[4-(ethylsulfanyl)phenyl]ethan-1-thiol.

    Reduction: 1-[4-(ethylsulfanyl)phenyl]ethan-1-ol.

    Oxidation: 2-Bromo-1-[4-(ethylsulfonyl)phenyl]ethan-1-one.

Scientific Research Applications

2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The ethylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the ethylsulfanyl group plays a crucial role in the desired chemical transformations .

Properties

CAS No.

62466-29-9

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

2-bromo-1-(4-ethylsulfanylphenyl)ethanone

InChI

InChI=1S/C10H11BrOS/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3

InChI Key

IYHHLIFCCVWOJG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

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